molecular formula C10H12Cl2N2 B14864632 4-(3,4-Dichlorophenyl)pyrrolidin-3-amine

4-(3,4-Dichlorophenyl)pyrrolidin-3-amine

Cat. No.: B14864632
M. Wt: 231.12 g/mol
InChI Key: MSQLRBJGNJQPQH-UHFFFAOYSA-N
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Description

4-(3,4-Dichlorophenyl)pyrrolidin-3-amine is a chemical compound that features a pyrrolidine ring substituted with a 3,4-dichlorophenyl group. This compound is of interest due to its potential applications in medicinal chemistry and drug discovery. The presence of the dichlorophenyl group can significantly influence the compound’s biological activity and pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3,4-dichlorobenzaldehyde with a suitable amine to form an intermediate Schiff base, which is then reduced to yield the desired pyrrolidine derivative .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dichlorophenyl)pyrrolidin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives .

Scientific Research Applications

4-(3,4-Dichlorophenyl)pyrrolidin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3,4-Dichlorophenyl)pyrrolidin-3-amine involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3,4-Dichlorophenyl)pyrrolidin-3-amine is unique due to the combination of the pyrrolidine ring and the dichlorophenyl group. This specific structure can result in distinct biological activities and pharmacological properties compared to other similar compounds .

Properties

Molecular Formula

C10H12Cl2N2

Molecular Weight

231.12 g/mol

IUPAC Name

4-(3,4-dichlorophenyl)pyrrolidin-3-amine

InChI

InChI=1S/C10H12Cl2N2/c11-8-2-1-6(3-9(8)12)7-4-14-5-10(7)13/h1-3,7,10,14H,4-5,13H2

InChI Key

MSQLRBJGNJQPQH-UHFFFAOYSA-N

Canonical SMILES

C1C(C(CN1)N)C2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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